molecular formula C15H14O3 B596381 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid CAS No. 1215205-41-6

2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid

Cat. No.: B596381
CAS No.: 1215205-41-6
M. Wt: 242.274
InChI Key: FKGXYHAOXXNKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid is an organic compound belonging to the biphenyl carboxylic acid family. This compound is characterized by the presence of a methoxy group at the 2’ position, a methyl group at the 4’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% sodium hydroxide solution . This method is efficient and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include alcohols, aldehydes, and substituted biphenyl derivatives.

Mechanism of Action

The mechanism by which 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound participates in oxidative addition and transmetalation processes with palladium catalysts . These interactions facilitate the formation of new carbon–carbon bonds, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-methoxy-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-6-7-13(14(8-10)18-2)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGXYHAOXXNKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681791
Record name 2'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-41-6
Record name 2′-Methoxy-4′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.